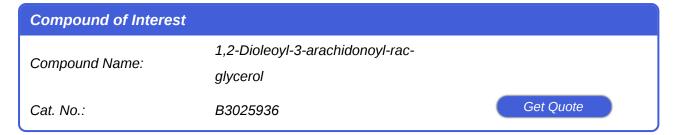


1,2-dioleoyl-3-arachidonoyl-rac-glycerol molecular weight

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An In-depth Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

This guide provides a comprehensive overview of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol**, a significant triacylglycerol in lipid research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, purification, and biological relevance.

Core Properties

1,2-Dioleoyl-3-arachidonoyl-rac-glycerol, also known as TG(18:1/18:1/20:4), is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one arachidonic acid molecule at the sn-3 position.[1] Its fundamental properties are summarized in the table below.



| Property | Value | Reference |
|------------------|--|-----------|
| Molecular Weight | 907.4 g/mol | [1] |
| Chemical Formula | C59H102O6 | [1] |
| CAS Number | 91539-55-8 | [1] |
| Synonyms | 1,2-Olein-3-arachidonin, TG(18:1/18:1/20:4) | [1] |
| Physical State | Oil | [1] |
| Solubility | Slightly soluble in chloroform. Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). | [1] |
| Storage | -20°C | [1] |

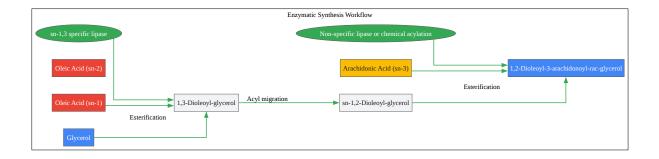
Synthesis and Purification

The synthesis of specific triacylglycerols like **1,2-dioleoyl-3-arachidonoyl-rac-glycerol** can be approached through chemical or enzymatic methods. While a specific protocol for this exact molecule is not readily available in the public domain, established methods for synthesizing structured triacylglycerols can be adapted.

General Enzymatic Synthesis Approach

Enzymatic synthesis using lipases is a common method for producing structured triacylglycerols due to the high regioselectivity of the enzymes. A general workflow is outlined below.





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A generalized enzymatic synthesis workflow for structured triacylglycerols.

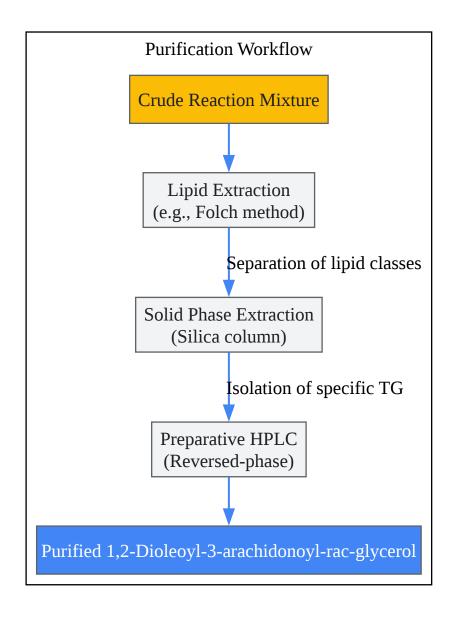
Experimental Protocol Outline:

- Esterification: Glycerol is esterified with oleic acid using a sn-1,3 specific lipase. This reaction yields a mixture of mono-, di-, and triglycerides.
- Acyl Migration: Under controlled conditions, acyl migration can be induced to form the desired sn-1,2-dioleoyl-glycerol intermediate.
- Final Acylation: The sn-1,2-dioleoyl-glycerol is then acylated with anachidonic acid. This step can be carried out using a non-specific lipase or through chemical acylation.

Purification

Purification of the target triacylglycerol from the reaction mixture is crucial. A multi-step purification protocol is generally required.





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A typical workflow for the purification of triacylglycerols.

Experimental Protocol Details:

- Lipid Extraction: The total lipids from the reaction mixture are extracted using a method such as the Folch procedure, which utilizes a chloroform/methanol/water solvent system.[2][3]
- Solid Phase Extraction (SPE): The extracted lipids are then subjected to SPE on a silica column to separate different lipid classes, such as triacylglycerols, from free fatty acids and phospholipids.[4]



High-Performance Liquid Chromatography (HPLC): The triacylglycerol fraction is further
purified by preparative reversed-phase HPLC to isolate the specific 1,2-dioleoyl-3arachidonoyl-rac-glycerol molecule.[2] Non-aqueous reversed-phase (NARP) HPLC is
particularly suitable for separating non-polar triacylglycerols.[2]

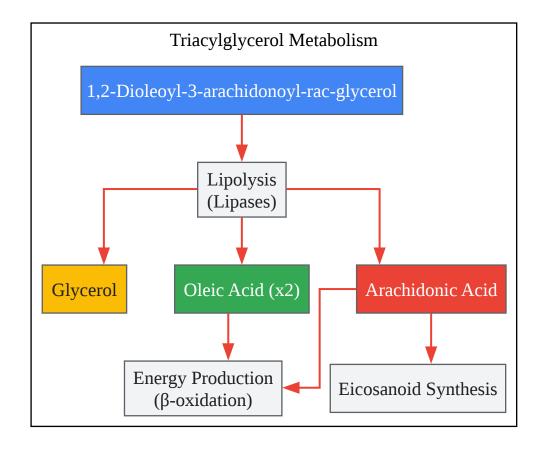
Biological Significance and Signaling

Triacylglycerols are primarily known for their role in energy storage and as transporters of dietary fats.[5] The biosynthesis of triacylglycerols, known as the phosphatidic acid pathway, occurs mainly in the liver and adipose tissue.[6] This process involves the sequential esterification of fatty acids to a glycerol-3-phosphate backbone.[7]

While specific signaling pathways directly involving **1,2-dioleoyl-3-arachidonoyl-rac-glycerol** are not well-documented, its constituent fatty acids, oleic acid and arachidonic acid, are precursors to a variety of signaling molecules. Arachidonic acid, in particular, is a key precursor to eicosanoids, which are involved in inflammation and other physiological processes.

The breakdown of triacylglycerols, or lipolysis, is catalyzed by lipases and releases glycerol and free fatty acids.[5] These fatty acids can then be utilized for energy or to synthesize other lipids.





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Metabolic fate of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol**.

Analytical Methods

The identification and quantification of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol** in biological samples are typically performed using advanced analytical techniques.



| Analytical Technique | Description | |
|---|--|--|
| High-Performance Liquid Chromatography (HPLC) | Used for the separation of triacylglycerols from other lipids. Reversed-phase columns are commonly employed.[2] | |
| Mass Spectrometry (MS) | Coupled with HPLC (HPLC-MS), it allows for the identification and quantification of specific triacylglycerol species based on their mass-to-charge ratio. Atmospheric pressure chemical ionization (APCI) is a suitable ionization method for non-polar lipids like triacylglycerols.[2] | |

Experimental Protocol for Analysis:

- Sample Preparation: Lipids are extracted from the biological sample using the Folch method or a similar procedure.[3][4]
- Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a C18 reversed-phase column for separation of triacylglycerol species.[2][4]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and identification. Quantification can be achieved using multiplereaction monitoring (MRM) in positive ion mode.[4]

This technical guide provides a foundational understanding of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol**. Further research is needed to fully elucidate its specific roles in cellular signaling and its potential as a therapeutic target or biomarker.

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